(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane
CAS No.:
Cat. No.: VC15979185
Molecular Formula: C13H20Si
Molecular Weight: 204.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20Si |
|---|---|
| Molecular Weight | 204.38 g/mol |
| IUPAC Name | trimethyl-[(E)-3-phenylbut-2-enyl]silane |
| Standard InChI | InChI=1S/C13H20Si/c1-12(10-11-14(2,3)4)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3/b12-10+ |
| Standard InChI Key | JYAACCIGESKZNR-ZRDIBKRKSA-N |
| Isomeric SMILES | C/C(=C\C[Si](C)(C)C)/C1=CC=CC=C1 |
| Canonical SMILES | CC(=CC[Si](C)(C)C)C1=CC=CC=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane features a phenyl-substituted but-2-enyl chain attached to a trimethylsilyl group. The (E)-stereochemistry arises from the trans arrangement of the phenyl and silyl groups across the double bond. This geometry is critical for its reactivity, as it influences steric interactions in transition states during chemical reactions .
Physicochemical Data
Key physicochemical properties include a calculated exact mass of 204.133 g/mol and a LogP value of 4.428, indicating moderate hydrophobicity . While experimental data on boiling and melting points are unavailable, its liquid state at room temperature is inferred from related allylsilanes .
Table 1: Physicochemical Properties of (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.383 g/mol |
| Exact Mass | 204.133 g/mol |
| LogP | 4.428 |
Synthesis Methodologies
Fleming’s Early Work
The compound was first synthesized by Fleming et al. in 1989 via hydrosilylation of 3-phenyl-1-butyne with trimethylsilane . This method utilized a platinum catalyst to achieve regioselective addition, yielding the (E)-isomer predominantly. The reaction’s stereochemical outcome was attributed to the catalyst’s ability to favor trans addition across the triple bond.
Nickel-Catalyzed Dealkoxylative Cross-Coupling
A modern approach involves nickel-catalyzed coupling of silyl enol ethers with organometallic reagents. In a representative procedure, (2-methoxyethene-1,1-diyl)dibenzene reacts with lithium trimethylsilylmethylide in the presence of (5 mol%) and toluene at 60°C . This method achieves yields exceeding 80% with excellent stereoretention, as confirmed by NMR analysis .
Table 2: Comparative Synthesis Routes
| Method | Catalyst | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Hydrosilylation | Pt-based | 65–70 | Moderate (E:Z = 4:1) |
| Ni-catalyzed coupling | 80–85 | High (E > 95%) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, CDCl) exhibits distinct signals: a triplet at δ 6.18 ppm (J = 8.8 Hz) for the allylic proton, multiplet resonances between δ 7.15–7.42 ppm for aromatic protons, and a singlet at δ 0.02 ppm for the trimethylsilyl group . NMR confirms the structure with peaks at δ 143.4 (quaternary carbon adjacent to Si), δ 130.4 (allylic carbons), and δ -1.4 ppm (Si(CH)) .
Infrared (IR) Spectroscopy
IR spectra show absorptions at 2953 cm (C-H stretching in CH) and 1245 cm (Si-C vibrations), consistent with trimethylsilyl groups . The absence of OH or NH stretches confirms the absence of protic impurities.
Reactivity and Applications
Cross-Coupling Reactions
The compound participates in nickel-catalyzed cross-couplings with aryl halides, forming substituted allylsilanes. For example, reaction with bromobenzene in the presence of yields (E)-1,3-diphenylallyltrimethylsilane, a precursor for polyolefin synthesis .
Electrophilic Additions
The silyl group directs electrophilic attacks to the γ-position. Treatment with HCl in ether generates (E)-3-phenyl-1-chlorobut-2-ene, demonstrating utility in halogenation reactions .
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